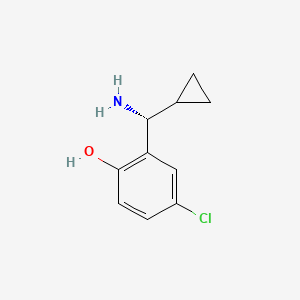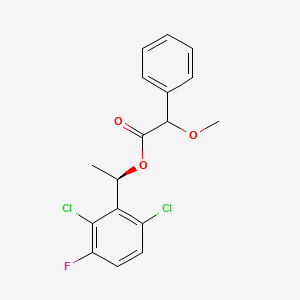
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichloro, fluoro, methoxy, and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of the dichloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Esterification: The final step involves the esterification of the intermediate compound with 2-methoxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
It can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2,6-Dichlorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(3-Fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-hydroxy-2-phenylacetate
Uniqueness
The presence of both dichloro and fluoro groups in ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H15Cl2FO3 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m1/s1 |
Clé InChI |
XTXQOWSDPSTSTO-HQNRFAHOSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
SMILES canonique |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


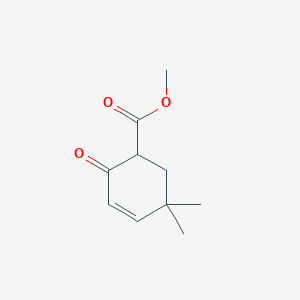

![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)

![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)

![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
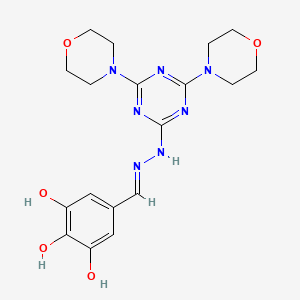
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
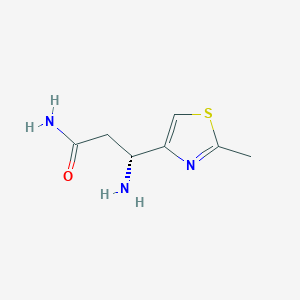
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
